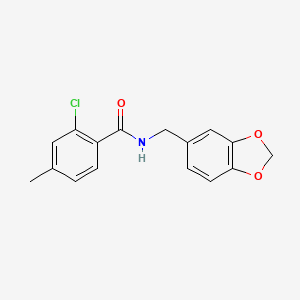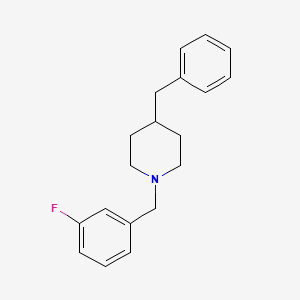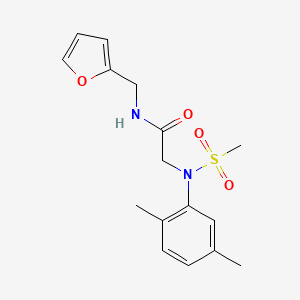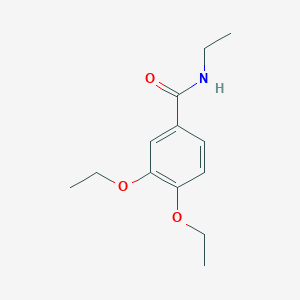![molecular formula C16H14O3 B5805887 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one, also known as DCF, is a heterocyclic organic compound that has been the subject of significant scientific research. This compound is synthesized using a variety of methods and has been shown to have potential applications in multiple fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In studies on its antitumor properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In studies on its antiviral properties, this compound has been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies on its antitumor properties, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. In studies on its antiviral properties, this compound has been shown to inhibit the replication of certain viruses, including HIV. In studies on its agricultural applications, this compound has been shown to have a positive effect on plant growth and to act as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one in lab experiments include its availability, ease of synthesis, and potential for use in multiple fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are many potential future directions for research on 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one. In the pharmaceutical industry, further studies could be conducted to investigate its potential as a treatment for cancer, viral infections, and bacterial infections. In agriculture, further research could be conducted to investigate its potential as a plant growth regulator and as a pesticide. In materials science, further research could be conducted to investigate its potential use in organic light-emitting diodes and other electronic devices. Overall, this compound is a compound with significant potential for scientific research and development in multiple fields.
Synthesemethoden
The synthesis of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be achieved using a variety of methods. One common approach involves the reaction of 3,4-dimethylphenol with 3-methyl-2-butanone in the presence of a strong acid catalyst. Another method involves the reaction of 3,4-dimethylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base catalyst. Both methods have been shown to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antitumor, antiviral, and antibacterial properties. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been investigated for its potential use as a fluorescent probe and in the development of organic light-emitting diodes.
Eigenschaften
IUPAC Name |
5,7-dimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-8-6-12-14(15-13(8)9(2)7-18-15)10-4-3-5-11(10)16(17)19-12/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBZLODHWAXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)
